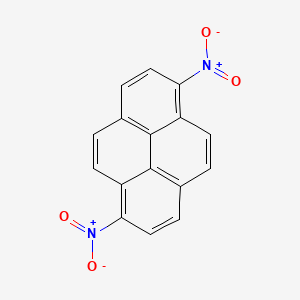
1,6-Dinitropyrene
Vue d'ensemble
Description
Synthesis Analysis
1,6-Dinitropyrene undergoes various synthesis processes and transformations that are key to understanding its mutagenic and carcinogenic effects. For example, it has been shown that 1,6-diaminopyrene can be synthesized from this compound, indicating the compound's reactive nature and potential for biological interaction through nitroreductase enzyme action, leading to a mutagenic response in certain bacterial strains (Ashby et al., 1983).
Molecular Structure Analysis
The molecular structure of this compound facilitates its environmental persistence and biological activity. Its structure allows for nitroreduction, a key activation step that transforms this compound into DNA-binding species, highlighting the compound's potent tumorigenicity (Djuric & McGunagle, 1989).
Chemical Reactions and Properties
This compound undergoes nitroreduction to form reactive intermediates. This process is facilitated by enzymes present in liver cytosol, which convert this compound into DNA-reactive species without the need for oxygen, suggesting a pathway to its tumorigenic effects through the formation of DNA adducts (Fifer et al., 1986).
Physical Properties Analysis
The physical properties of this compound, such as its solubility and volatility, contribute to its distribution in the environment and its bioavailability for human and ecological exposure. Studies on its presence in urban air have shown that it exhibits daily and seasonal concentration variations, indicative of its environmental stability and persistence (Hayakawa et al., 1995).
Chemical Properties Analysis
The chemical behavior of this compound, especially its interactions with DNA, is central to understanding its mutagenic and carcinogenic potential. DNA binding studies have revealed the formation of specific adducts, indicating a direct mechanism through which this compound exerts its biological effects, leading to mutations and potentially cancer (Beland et al., 1994).
Applications De Recherche Scientifique
Science de l'environnement : Détection des polluants atmosphériques
1,6-Dinitropyrene : est un puissant composant mutagène présent dans les gaz d'échappement des moteurs diesel et autres polluants atmosphériques {svg_1}. Sa présence dans l'environnement est une source de préoccupation majeure en raison de sa forte mutagénicité. La recherche dans ce domaine se concentre sur la détection et la quantification de ce composé dans les échantillons d'air afin d'évaluer la qualité de l'air et les risques potentiels pour la santé liés à l'exposition.
Pharmacologie : Formation d'adduits à l'ADN et carcinogénicité
Dans des études pharmacologiques, il a été observé que le This compound formait des adduits à l'ADN dans divers tissus, notamment le foie, les reins et les glandes mammaires {svg_2}. Ce processus est crucial pour comprendre les propriétés mutagènes et carcinogènes du composé, ce qui peut éclairer le développement de médicaments et la recherche sur le cancer.
Toxicologie : Génotoxicité et évaluation des risques
La recherche toxicologique étudie les effets génotoxiques du This compound et de ses métabolites {svg_3}. Comprendre le profil toxicologique de ce composé est essentiel pour l'évaluation des risques et l'élaboration de stratégies pour atténuer son impact sur la santé humaine et l'environnement.
Chimie analytique : Développement de méthodes de détection des composés
Les chimistes analytiques développent des méthodes sensibles et précises pour détecter le This compound dans diverses matrices {svg_4}. Ces méthodes sont essentielles pour la surveillance environnementale, l'analyse médico-légale et la garantie de la conformité aux réglementations environnementales.
Biochimie : Voies métaboliques et interactions enzymatiques
Les études biochimiques se concentrent sur les voies métaboliques du This compound et son interaction avec des enzymes telles que le cytochrome P450 {svg_5}. Cette recherche peut révéler comment le composé est traité dans les systèmes biologiques et ses effets potentiels au niveau moléculaire.
Génie chimique : Contrôle de la pollution et remédiation
En génie chimique, la recherche sur le This compound implique le développement de technologies de contrôle de la pollution et de remédiation {svg_6}. Les ingénieurs conçoivent des systèmes pour éliminer ce composé des émissions industrielles et des sites contaminés, contribuant ainsi à des processus et des environnements de production plus propres.
Mécanisme D'action
Target of Action
1,6-Dinitropyrene, a type of nitroarene, primarily targets DNA in various tissues . It forms DNA adducts, specifically N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene, in rat liver, kidney, urinary bladder, and mammary gland .
Mode of Action
This compound is metabolically activated by the human cytochrome P-450 system to form nitroreduced dinitropyrene . This process is catalyzed by nitroreductase enzymes endogenous to the marker organism, producing electrophilic species from one or both of the nitro groups . The activated metabolite then interacts with DNA, leading to the formation of DNA adducts .
Biochemical Pathways
The activation pathways of this compound are catalyzed by the human cytochrome P-450 system, leading to the formation of nitroreduced dinitropyrene . Additionally, the acetyltransferase activation pathway is involved following nitroreduction . The activated metabolite then binds to DNA, forming DNA adducts .
Pharmacokinetics
It is known that the compound is rapidly absorbed and metabolized in the body . The formation of DNA adducts suggests that the compound can reach various tissues, including the liver, kidney, urinary bladder, and mammary gland .
Result of Action
The primary result of this compound’s action is the formation of DNA adducts . These adducts can interfere with normal DNA replication and transcription, potentially leading to mutations and carcinogenesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other pollutants, such as polycyclic aromatic hydrocarbons (PAHs) and aromatic amines (AAs), can affect the compound’s toxicity . Furthermore, the compound’s reactivity and toxicity can be influenced by its electronic properties, which can be affected by environmental conditions .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1,6-Dinitropyrene plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins involved in nitroreduction and oxidative metabolism. It interacts with cytochrome P450 enzymes, NADPH-cytochrome P450 reductase, and cytochrome b5, which are crucial for its metabolic activation . The compound undergoes nitroreduction to form reactive intermediates that can bind covalently to DNA, leading to the formation of DNA adducts .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It induces the formation of DNA adducts in rat liver, kidney, urinary bladder, and mammary gland cells, with the highest levels observed in the bladder . This compound influences cell function by causing oxidative DNA damage and altering gene expression. It has been shown to increase the levels of reactive oxygen species (ROS) and induce the expression of DNA repair enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolic activation through nitroreduction and subsequent formation of DNA-reactive nitrenium ions . These reactive intermediates can bind to DNA, forming covalent adducts that lead to mutations and carcinogenesis . The compound’s stability and reactivity are influenced by its electronic properties, which favor nitrenium activation on specific carbon atoms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound forms DNA adducts in various tissues, with the extent of DNA binding influenced by factors such as nitroreductase induction and O-acetylation . Long-term exposure to this compound has been associated with persistent DNA damage and increased risk of tumor formation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound induces DNA adduct formation and oxidative stress, while higher doses result in significant toxic and adverse effects, including tumor formation . The threshold for these effects depends on the duration and frequency of exposure .
Metabolic Pathways
This compound is metabolized through nitroreduction and oxidative pathways involving cytochrome P450 enzymes . The metabolic activation leads to the formation of reactive intermediates that can bind to DNA and cause mutations . The compound’s metabolism is similar to other nitroarenes, involving successive nitroreduction steps to form N-hydroxylamine intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with cellular components, such as the cytochrome P450 system . Its distribution is also affected by its solubility and reactivity with cellular macromolecules .
Subcellular Localization
This compound localizes to specific subcellular compartments, where it exerts its effects on cellular function . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to particular organelles . This localization is crucial for its interaction with DNA and the formation of DNA adducts .
Propriétés
IUPAC Name |
1,6-dinitropyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)13-8-4-10-2-6-12-14(18(21)22)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXACCKTQWVTLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872819 | |
| Record name | 1,6-Dinitropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [MSDSonline] | |
| Record name | 1,6-Dinitropyrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8108 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Moderately soluble in toluene | |
| Record name | 1,6-Dinitropyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7874 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light-brown needles, recrystallized from benzene and methanol | |
CAS RN |
42397-64-8 | |
| Record name | 1,6-Dinitropyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42397-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dinitropyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042397648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Dinitropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-dinitropyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,6-DINITROPYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66Q2ZUF83N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,6-Dinitropyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7874 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
300 °C | |
| Record name | 1,6-Dinitropyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7874 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






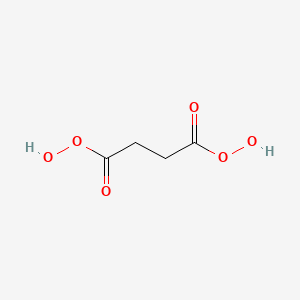
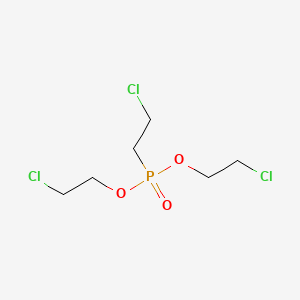
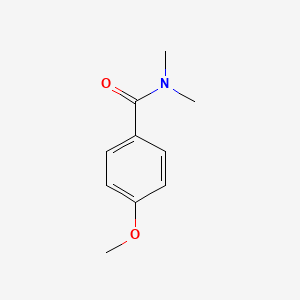

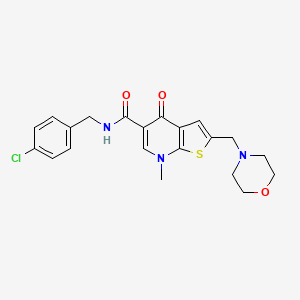
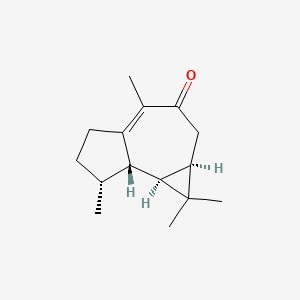
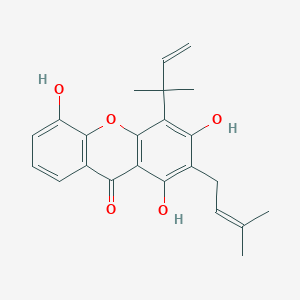
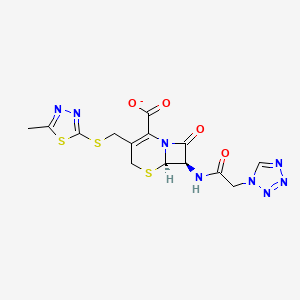
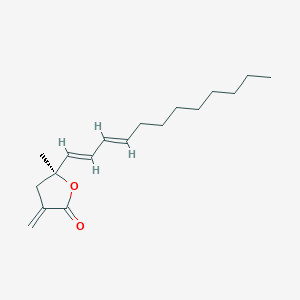
![N-cyclopropyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxo-1-thiophen-2-ylethyl]-4-thiadiazolecarboxamide](/img/structure/B1200285.png)
